3-Fluoropropane-1-sulfonamide

Overview

Description

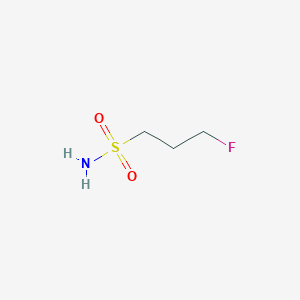

3-Fluoropropane-1-sulfonamide is an organic compound with the molecular formula C3H8FNO2S It is a fluorinated sulfonamide, which means it contains a fluorine atom attached to a propane backbone and a sulfonamide group

Mechanism of Action

Target of Action

3-Fluoropropane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, as folic acid is essential for the synthesis of nucleotides . This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial DNA synthesis, resulting in the inhibition of bacterial growth and replication . This makes sulfonamides effective in treating bacterial infections .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of this compound .

Biochemical Analysis

Biochemical Properties

3-Fluoropropane-1-sulfonamide plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for the synthesis of nucleotides and, consequently, DNA and RNA. The interaction between this compound and dihydropteroate synthetase is characterized by competitive inhibition, where the compound competes with the natural substrate, p-aminobenzoic acid, for binding to the enzyme’s active site .

Additionally, this compound may interact with other enzymes and proteins that contain sulfonamide-binding sites. These interactions can lead to the modulation of enzyme activity and influence various metabolic pathways. The presence of the fluorine atom in the compound enhances its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of folate synthesis by this compound can lead to a reduction in nucleotide synthesis, which in turn affects DNA replication and cell division. This can result in cell cycle arrest and apoptosis in rapidly dividing cells .

Moreover, this compound may impact cell signaling pathways by modulating the activity of enzymes and proteins involved in signal transduction. This can lead to changes in the expression of genes associated with cell growth, differentiation, and survival. The compound’s effects on cellular metabolism are also noteworthy, as it can alter the flux of metabolic intermediates and disrupt energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound exerts its effects primarily through competitive inhibition of dihydropteroate synthetase, as mentioned earlier. This inhibition prevents the synthesis of folic acid, which is crucial for nucleotide production and DNA synthesis .

In addition to enzyme inhibition, this compound may also interact with other proteins and enzymes, leading to changes in their activity and function. These interactions can result in the modulation of various biochemical pathways and cellular processes. The presence of the fluorine atom in the compound enhances its binding affinity and specificity, making it a potent inhibitor of target enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods .

Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of folate synthesis and disruption of nucleotide production. This can result in prolonged cell cycle arrest, apoptosis, and alterations in gene expression. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes can persist even after its removal, indicating potential long-term consequences .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. As the dosage increases, the likelihood of toxic or adverse effects also rises. High doses of this compound can lead to severe inhibition of folate synthesis, resulting in significant disruptions to DNA replication and cell division .

Animal studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced. These effects may include gastrointestinal disturbances, hematological abnormalities, and organ toxicity. It is essential to carefully monitor and adjust the dosage of this compound in animal models to avoid adverse outcomes and ensure accurate assessment of its biochemical properties .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate synthesis and nucleotide production. The compound’s primary target is dihydropteroate synthetase, an enzyme crucial for the conversion of p-aminobenzoic acid to dihydropteroate, a precursor of folic acid. By inhibiting this enzyme, this compound disrupts the folate synthesis pathway, leading to reduced production of nucleotides and impaired DNA synthesis .

Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes. These interactions can alter the flux of metabolic intermediates and affect the overall metabolic balance within cells. The compound’s impact on metabolic pathways highlights its potential as a tool for studying biochemical processes and developing therapeutic agents .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s relatively small size and hydrophilic nature facilitate its diffusion across cell membranes. Once inside the cell, this compound can interact with specific transporters and binding proteins that regulate its localization and accumulation .

Studies have shown that this compound can be distributed to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as concentration gradients, binding affinity to target proteins, and cellular uptake mechanisms. Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects and optimizing its use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a critical role in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with enzymes involved in DNA synthesis and repair .

Additionally, the compound’s localization to other organelles, such as the mitochondria or endoplasmic reticulum, can influence its effects on cellular metabolism and signaling pathways. The subcellular distribution of this compound is a key factor in understanding its mechanism of action and optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropropane-1-sulfonamide typically involves the fluorination of propanesulfonamide. One common method is the reaction of propanesulfonamide with a fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropropane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with nucleophiles such as sodium azide or potassium iodide.

Major Products Formed:

Oxidation: Sulfonic acid derivatives

Reduction: Primary amines

Substitution: Fluorinated amines or other substituted sulfonamides

Scientific Research Applications

3-Fluoropropane-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound can be used as a probe in biological studies to investigate the role of sulfonamide groups in biological systems.

Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.

Comparison with Similar Compounds

3,3,3-Trifluoropropane-1-sulfonamide

2-Fluoropropane-1-sulfonamide

4-Fluoropropane-1-sulfonamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

3-Fluoropropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide functional group (). They have been widely studied for their antibacterial properties, acting primarily as inhibitors of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA) . This inhibition leads to the disruption of DNA synthesis in bacteria, making sulfonamides effective as bacteriostatic agents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition is similar to that observed with traditional sulfonamides .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects against human cancer cell lines. The compound's efficacy was evaluated using MTT assays, which measure cell viability. For instance, one study reported significant cytotoxicity at concentrations ranging from 50 μM to 300 μM against HepG2 liver cancer cells .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 50 | 80 |

| 100 | 60 |

| 200 | 30 |

| 300 | 10 |

This data suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Folate Synthesis : By mimicking PABA, it interferes with folate metabolism in bacteria, leading to impaired DNA synthesis .

- Cytotoxic Effects : The compound induces apoptosis in cancer cells through mechanisms that may involve oxidative stress and mitochondrial dysfunction .

- Metabolic Stability : Research on related sulfonamide compounds indicates that modifications like fluorination can enhance metabolic stability, potentially prolonging the compound's action in biological systems .

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various sulfonamide derivatives found that this compound displayed promising activity against Mycobacterium tuberculosis (M. tb.), a significant pathogen responsible for tuberculosis . The compound's lipophilicity, influenced by the fluorine atom, likely enhances its membrane permeability and overall effectiveness.

Case Study: Cancer Therapeutics

In another investigation, researchers explored the use of this compound as a potential treatment for hyperproliferative diseases such as cancer. The compound was found to inhibit B-Raf kinase, an important target in cancer therapy, suggesting its utility in treating specific cancers associated with B-Raf mutations .

Properties

IUPAC Name |

3-fluoropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWLBHMNJWOAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307012 | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033906-62-5 | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033906-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes this p-toluenesulfonate salt containing 3-Fluoropropane-1-sulfonamide potentially advantageous for drug development?

A1: The research paper highlights several potential benefits of this specific p-toluenesulfonate salt, which incorporates this compound within a larger molecule. These advantages stem from the salt's improved physicochemical properties and include: []

Q2: What is the role of this compound within the larger molecule?

A2: While the paper focuses on the overall p-toluenesulfonate salt, it specifically mentions N-{3-[3-(9H-purine-6-group)pyridine-2-group amino]-4-chlorine-2-fluorophenyl}-3-fluoropropane-1-sulfonamide as the active compound. This suggests that this compound is a crucial structural element within this complex molecule, likely contributing to its interaction with the targeted kinase. Further research is needed to fully elucidate the specific role of this compound and its contribution to the overall activity of the compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.